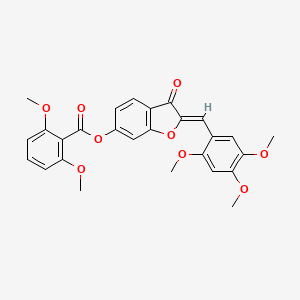

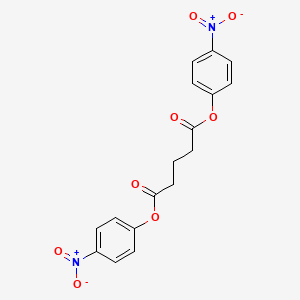

![molecular formula C21H29N3O B2364853 2-[(1-苄基哌啶-4-基)甲基]-6-叔丁基-2,3-二氢吡啶-3-酮 CAS No. 2097894-59-0](/img/structure/B2364853.png)

2-[(1-苄基哌啶-4-基)甲基]-6-叔丁基-2,3-二氢吡啶-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its physical appearance (solid, liquid, color, etc.) and any distinctive odors .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis

Molecular structure analysis involves understanding the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine molecular structure .Chemical Reactions Analysis

Chemical reactions analysis involves understanding how the compound reacts with other substances. This can include information about its reactivity, stability, and the types of reactions it undergoes .Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and refractive index. Chemical properties can include acidity/basicity, reactivity, and types of reactions the compound can undergo .科学研究应用

组胺H4受体配体

一项研究专注于合成2-氨基嘧啶作为组胺H4受体(H4R)的配体,突出了H4R拮抗剂在疼痛和抗炎治疗中的潜力。该研究涉及对各种分子组分进行系统修改,包括嘧啶基团和位置4的甲基哌嗪,这些与(Altenbach et al., 2008)中的化合物有结构相关。

乙酰胆碱酯酶抑制剂

另一项研究讨论了吡啶并嘧啶类似物作为乙酰胆碱酯酶抑制剂的设计、合成和构效关系。这些化合物,包括2-[(1-苄基哌啶-4-基)甲基]-6-叔丁基-2,3-二氢吡啶-3-酮,显示出治疗阿尔茨海默病等疾病的潜力(Contreras et al., 2001)。

抗癌药物中间体的合成

一项研究描述了叔丁基4-甲醛基-3,6-二氢吡啶-1(2H)-羧酸酯的合成,这是小分子抗癌药物的重要中间体。合成涉及哌啶-4-基甲醇,与(Zhang et al., 2018)中的化合物密切相关,突出了其在开发新型抗癌治疗药物中的相关性。

嘧啶类衍生物的抗肿瘤活性

关于含有1,3,4-噻二唑基团的吡啶并嘧啶酮衍生物用于抗肿瘤活性的研究确定了与2-[(1-苄基哌啶-4-基)甲基]-6-叔丁基-2,3-二氢吡啶-3-酮结构相似的化合物。这些化合物对某些癌细胞系显示出显著的抑制活性,表明相关化合物在癌症治疗中的潜力(Qin et al., 2020)。

作用机制

Target of Action

The primary target of 2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

The compound interacts with its target, Acetylcholinesterase, by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft . The increased acetylcholine levels enhance cholinergic transmission, which can have various effects depending on the specific neural pathways involved .

Biochemical Pathways

The compound affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle contraction, heart rate, memory, and learning. By increasing acetylcholine levels, the compound can enhance the activity of this pathway . The downstream effects can vary widely and depend on the specific cells and receptors involved.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a bbb permeant . This suggests that it can be orally administered and can cross the blood-brain barrier, which is crucial for its activity in the central nervous system .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific neural pathways involved. In general, by enhancing cholinergic transmission, the compound can affect various physiological functions, including muscle contraction, heart rate, memory, and learning .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH and temperature can affect the compound’s stability and its interaction with its target. Additionally, the presence of other substances, such as drugs or food, can influence the compound’s absorption and distribution .

安全和危害

属性

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-6-tert-butylpyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O/c1-21(2,3)19-9-10-20(25)24(22-19)16-18-11-13-23(14-12-18)15-17-7-5-4-6-8-17/h4-10,18H,11-16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQAPQQDYUJIND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

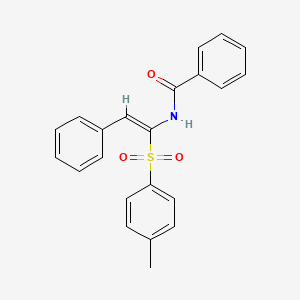

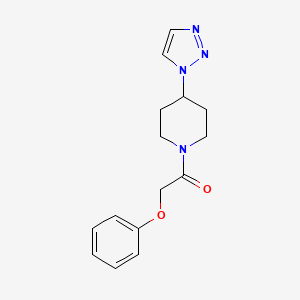

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2364773.png)

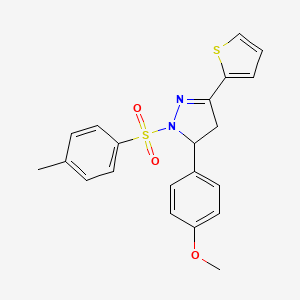

![5-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B2364776.png)

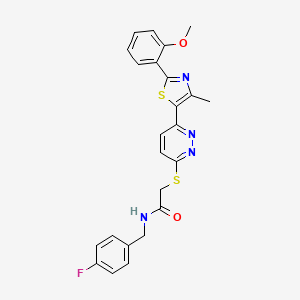

![5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2364778.png)

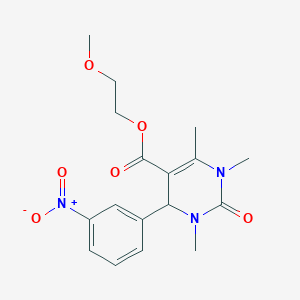

![3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2364780.png)

![1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2364781.png)

![3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364782.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2364787.png)